molecular formula C20H36AlO5 B13896706 Aluminium cyclohexanebutyrate

Aluminium cyclohexanebutyrate

Cat. No.: B13896706
M. Wt: 383.5 g/mol
InChI Key: MMRMFWDNQVGLKA-UHFFFAOYSA-L
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Description

Aluminium cyclohexanebutyrate (CAS: 38598-34-4) is a metallo-organic compound with the molecular formula C₆H₁₁(CH₂)₃COO)₃Al or C₂₀H₃₅AlO₅ and a molecular weight of 382.47 g/mol . It is commercially available at 95% purity and is utilized in specialized applications such as catalysis and material science due to its thermal stability and ligand properties. The compound features a cyclohexane ring attached to a butyrate chain, coordinated to an aluminium center, which influences its reactivity and solubility in non-polar solvents.

Properties

InChI

InChI=1S/2C10H18O2.Al.H2O/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;;/h2*9H,1-8H2,(H,11,12);;1H2/q;;+2;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRMFWDNQVGLKA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)O[Al]OC(=O)CCCC2CCCCC2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36AlO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum cyclohexanebutyrate can be synthesized through an organometallic synthesis method. This involves the formation of an etherate complex followed by the removal of ether. The second step can be achieved either by heat treatment under vacuum or by precipitation in an organic solvent .

Industrial Production Methods: While specific industrial production methods for aluminum cyclohexanebutyrate are not widely documented, the general approach involves the use of aluminum alkyls and carboxylic acids under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Aluminum cyclohexanebutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Requires oxygen or air.

    Reduction: Typically involves hydrogen gas or reducing agents.

    Substitution: Involves halogens like chlorine, bromine, or iodine.

Major Products Formed:

    Oxidation: Aluminum oxide (Al2O3)

    Reduction: Aluminum hydrides

    Substitution: Aluminum halides (e.g., AlCl3, AlBr3)

Scientific Research Applications

Aluminum cyclohexanebutyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of aluminum cyclohexanebutyrate, particularly in its role as a vaccine adjuvant, involves several pathways:

Comparison with Similar Compounds

Comparison with Similar Cyclohexanebutyrate Compounds

The cyclohexanebutyrate ligand forms stable salts with various metals, each exhibiting distinct physicochemical properties and applications. Below is a comparative analysis of key analogues:

2.1. Copper(II) Cyclohexanebutyrate
  • CAS : 55700-14-6
  • Formula : Cu(C₁₀H₁₇O₂)₂ (C₂₀H₃₄CuO₄)
  • Molecular Weight : 404.05 g/mol
  • Properties : Decomposes at 126°C; used in atomic absorption spectroscopy (AAS) for trace metal analysis due to its high copper content (15.8% Cu) .
  • Safety: No acute toxicity data reported, but requires handling in well-ventilated areas .
2.2. Calcium Cyclohexanebutyrate
  • CAS : 110861-66-0
  • Formula : Ca(C₁₀H₁₇O₂)₂ (C₂₀H₃₄CaO₄)
  • Molecular Weight : 378.56 g/mol
  • Applications : Demonstrates enhanced charge separation and transport in electronic materials, making it suitable for organic electronics .
  • Stability : High thermal stability (melting point: 260°C) and resistance to oxidation .
2.3. Lead(II) Cyclohexanebutyrate
  • CAS : 62637-99-4
  • Formula : Pb(C₁₀H₁₇O₂)₂
  • Hazards : Classified as toxic (Risk Phrases: R20/22, R33, R61, R62); harmful via inhalation or ingestion. Requires stringent safety protocols .
2.4. Cadmium(II) Cyclohexanebutyrate
  • CAS : 55700-14-6
  • Regulatory Status : Listed in Toyota’s banned substances list (TMR SAS0126n) due to cadmium’s environmental and health risks .
2.5. Cobalt(II) Cyclohexanebutyrate
  • CAS : 38582-17-1
  • Formula : Co(C₁₀H₁₇O₂)₂ (C₂₀H₃₄CoO₄)
  • Applications: Potential use in catalysis and coatings; cobalt content (~14%) enables redox activity .
2.6. Nickel Cyclohexanebutyrate
  • Applications : Mentioned in metallo-organic standards (NIST SRM Catalog) but lacks detailed data .
2.7. Potassium Cyclohexanebutyrate
  • CAS : 62638-03-3

Key Findings and Implications

  • Thermal Stability : Aluminium and calcium salts exhibit superior thermal resistance, making them suitable for high-temperature applications.
  • Toxicity Concerns : Lead and cadmium derivatives are restricted due to environmental and health hazards, necessitating safer alternatives like calcium or copper analogues.

Q & A

Q. What are the established synthesis methods for aluminium cyclohexanebutyrate, and how can purity be verified?

this compound is synthesized by reacting cyclohexanebutyric acid with aluminium precursors (e.g., aluminium hydroxides or salts) under anhydrous conditions. Key steps include stoichiometric control, inert atmosphere use, and reflux purification. Purity verification requires elemental analysis (C/H/Al content), nuclear magnetic resonance (NMR) for ligand coordination, and Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate binding. Reproducibility demands meticulous documentation of solvent choice, reaction temperature, and purification steps, as outlined in academic reporting standards .

Q. Which analytical techniques are recommended for characterizing this compound’s molecular structure?

X-ray diffraction (XRD) is critical for crystallographic analysis, while FTIR identifies carboxylate stretching frequencies (e.g., asymmetric vs. symmetric modes). NMR (¹H, ¹³C, and ²⁷Al) elucidates ligand environments and aluminium coordination. Mass spectrometry confirms molecular weight, and cross-referencing with databases like SureChEMBL ensures structural validation. For non-crystalline samples, extended X-ray absorption fine structure (EXAFS) can infer local coordination geometry .

Q. How should researchers handle and store this compound to prevent degradation?

Store in airtight, moisture-free containers under nitrogen or argon at 4°C. Avoid exposure to static electricity, open flames, and humidity. Regularly monitor purity via FTIR or XRD. Safety protocols from material safety data sheets (MSDS) recommend grounding equipment, using anti-static containers, and conducting stability tests under simulated experimental conditions .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported catalytic activities of this compound?

Systematically isolate variables such as solvent polarity, substrate ratios, and temperature. Use standardized reference materials (e.g., NIST-certified compounds) to calibrate instruments. Employ kinetic studies (e.g., turnover frequency calculations) and compare results under identical conditions. Transparent reporting of all parameters, including catalyst loading and agitation methods, is essential for cross-study validation .

Q. What methodologies resolve contradictions in thermal stability data for this compound?

Combine thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. O₂). Evolved gas analysis (EGA) via mass spectrometry identifies decomposition byproducts. Replicate experiments at varying heating rates (1–20°C/min) to distinguish kinetic vs. thermodynamic stability. Computational modeling (e.g., density functional theory) can predict decomposition pathways for comparison with empirical data .

Q. How can the coordination geometry of aluminium in cyclohexanebutyrate complexes be determined experimentally?

Single-crystal XRD provides definitive structural data. For amorphous or solution-phase samples, use ²⁷Al NMR to probe coordination symmetry (e.g., tetrahedral vs. octahedral). EXAFS analysis quantifies bond distances and coordination numbers. Pair experimental results with computational models (e.g., molecular dynamics simulations) to propose plausible geometries .

Q. What strategies optimize this compound’s performance in specialized applications (e.g., catalysis or material science)?

Tailor ligand-to-metal ratios during synthesis to modulate Lewis acidity. Conduct structure-activity relationship (SAR) studies by introducing substituents on the cyclohexane ring. Test catalytic efficiency in diverse reaction media (e.g., ionic liquids vs. polar aprotic solvents) and characterize surface properties via BET analysis or X-ray photoelectron spectroscopy (XPS) .

Data Presentation and Reproducibility

  • Tables : Include processed data (e.g., TGA mass loss percentages, catalytic yields) in the main text. Raw datasets (e.g., NMR spectra, XRD diffractograms) should be archived in supplementary materials .
  • Contradiction Analysis : Address outliers by re-evaluating experimental conditions (e.g., moisture levels, reagent purity) and applying statistical tools (e.g., Grubbs’ test for anomalies) .

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